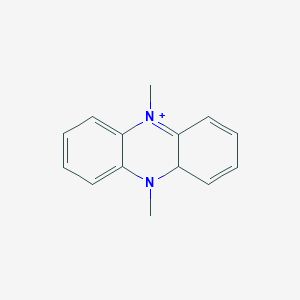
Phenazine, 5,10-dihydro-5,10-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenazine, 5,10-dihydro-5,10-dimethyl- is an organic compound with the molecular formula C14H14N2. It is a derivative of phenazine, characterized by the presence of two methyl groups at the 5 and 10 positions and a dihydro structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route for Phenazine, 5,10-dihydro-5,10-dimethyl- involves the reductive alkylation of phenazine. This process can be initiated electrochemically, providing a convenient and efficient method for the synthesis of 5,10-dihydro-5,10-dialkylphenazines . Another method involves the hydrogenation of 4,4-dinitrodiphenylethane in the presence of a hydrogen catalyst in toluene, followed by treatment with nitrosylamide and subsequent distillation .
Industrial Production Methods
Industrial production of Phenazine, 5,10-dihydro-5,10-dimethyl- typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Phenazine, 5,10-dihydro-5,10-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reductive alkylation is a key reaction, often initiated electrochemically.
Substitution: The compound can participate in substitution reactions, particularly involving its methyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenazine derivatives, while reductive alkylation produces various dialkylphenazines .
Aplicaciones Científicas De Investigación
Phenazine, 5,10-dihydro-5,10-dimethyl- has several scientific research applications:
Chemistry: It is used as a ligand in catalytic processes, facilitating various organic synthesis reactions.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of Phenazine, 5,10-dihydro-5,10-dimethyl- involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, influencing various biochemical processes. Its specific molecular targets and pathways are still under investigation, but it is known to interact with electron transport chains and other redox-active systems .
Comparación Con Compuestos Similares
Similar Compounds
Phenazine: The parent compound, lacking the dihydro and dimethyl modifications.
5,10-Dihydrophenazine: Similar structure but without the methyl groups.
N-Methylphenazinium Cation: Another derivative with different substituents.
Uniqueness
Phenazine, 5,10-dihydro-5,10-dimethyl- is unique due to its specific structural modifications, which confer distinct chemical and physical properties. These modifications enhance its stability and reactivity, making it particularly valuable in various applications .
Propiedades
Fórmula molecular |
C14H15N2+ |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
5,10-dimethyl-4aH-phenazin-10-ium |
InChI |
InChI=1S/C14H15N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-11H,1-2H3/q+1 |
Clave InChI |
DEZPFHQRXNAKIN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2C=CC=CC2=[N+](C3=CC=CC=C31)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(1-cyclopropylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12349358.png)
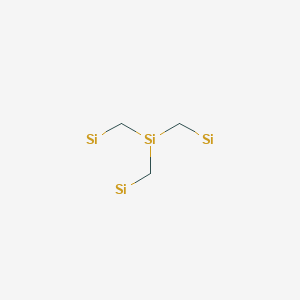
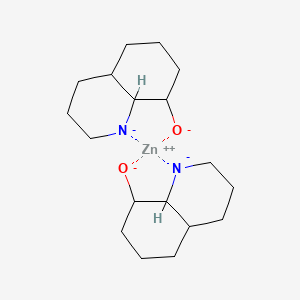
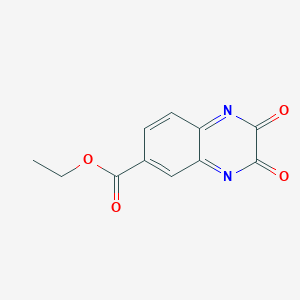
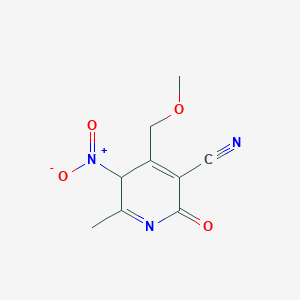
![N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12349395.png)
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12349398.png)
![15-Bromo-8-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,4'-piperidine]-7,12-dione hydrochloride](/img/structure/B12349400.png)
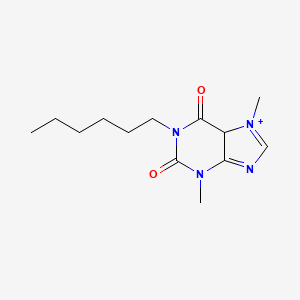

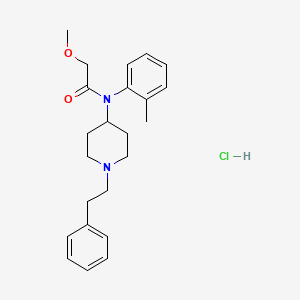
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12349434.png)
